4,4-Diphenyl-1-morpholino-2-butanone hydrochloride
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Overview
Description
4,4-Diphenyl-1-morpholino-2-butanone hydrochloride is a chemical compound with the molecular formula C20H24ClNO2. It is known for its unique structure, which includes a morpholine ring and two phenyl groups attached to a butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-1-morpholino-2-butanone hydrochloride typically involves the reaction of morpholine with 4,4-diphenyl-2-butanone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenyl-1-morpholino-2-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4,4-Diphenyl-1-morpholino-2-butanone hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-1-morpholino-2-butanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4,4-Diphenyl-1-morpholino-2-butanone: Similar structure but without the hydrochloride salt.
4,4-Diphenyl-1-piperidino-2-butanone: Contains a piperidine ring instead of a morpholine ring.
4,4-Diphenyl-1-pyrrolidino-2-butanone: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
4,4-Diphenyl-1-morpholino-2-butanone hydrochloride is unique due to its specific combination of a morpholine ring and two phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
973-36-4 |
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Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1-morpholin-4-ium-4-yl-4,4-diphenylbutan-2-one;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c22-19(16-21-11-13-23-14-12-21)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,20H,11-16H2;1H |
InChI Key |
TUAKBUWSPAHSER-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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